molecular formula C11H8FNO B7895940 1-(3-Fluorophenyl)-3-oxocyclobutane-1-carbonitrile

1-(3-Fluorophenyl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B7895940
M. Wt: 189.19 g/mol
InChI Key: HCRZGXMSHVOIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-3-oxocyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a fluorophenyl group, a ketone, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-oxocyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzyl cyanide with cyclobutanone in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the cyclobutane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced products.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-3-oxocyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-oxocyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The fluorophenyl group can enhance binding affinity to certain molecular targets, while the nitrile and ketone groups can participate in various chemical interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)-2-oxocyclobutane-1-carbonitrile: Similar structure but with a different position of the ketone group.

    1-(4-Fluorophenyl)-3-oxocyclobutane-1-carbonitrile: Similar structure but with a different position of the fluorine atom.

    1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

1-(3-Fluorophenyl)-3-oxocyclobutane-1-carbonitrile is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets compared to its non-fluorinated analogs.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-oxocyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-9-3-1-2-8(4-9)11(7-13)5-10(14)6-11/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRZGXMSHVOIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C#N)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.